
N-propyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as PTZ-323, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTZ-323 belongs to the class of oxadiazole compounds, which have been shown to possess various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-propyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the activation of immune cells and has been implicated in the development of various diseases such as cancer and autoimmune disorders. This compound has been shown to selectively inhibit BTK activity without affecting other kinases, making it a promising therapeutic agent with fewer side effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models of inflammatory bowel disease, this compound has been shown to reduce inflammation and improve intestinal barrier function. In preclinical studies of breast and lung cancer, this compound has been shown to inhibit tumor growth and induce cell death. Moreover, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-propyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is a small molecule with a simple structure, making it easy to synthesize and purify. Moreover, this compound has been shown to have good solubility and stability in various solvents, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of N-propyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. Moreover, this compound has been shown to have potential as an adjuvant therapy in cancer treatment, where it could enhance the efficacy of chemotherapy and radiation therapy. Another potential application is in the treatment of neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Finally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, this compound is a novel compound with potential therapeutic applications in various diseases. Its synthesis method is straightforward, and it has been extensively studied for its anti-inflammatory and anticancer properties. This compound acts by inhibiting the activity of BTK, and it has been shown to have various biochemical and physiological effects. Although this compound has some limitations for lab experiments, it has several potential future directions for clinical use.
Méthodes De Synthèse
The synthesis of N-propyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction proceeds under mild conditions and yields this compound as a white crystalline solid with a purity of over 95%.
Applications De Recherche Scientifique
N-propyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties and has been tested in animal models of inflammatory bowel disease and multiple sclerosis. This compound has also been investigated for its anticancer properties and has shown promising results in preclinical studies of breast and lung cancer. Moreover, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-10-16-13(19)8-9-14-17-15(18-20-14)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJBSFZOGSUYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2,5-dimethoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708675.png)
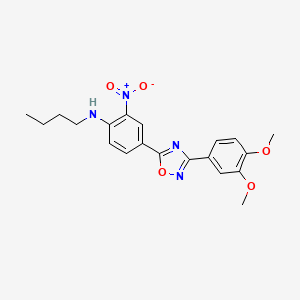
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7708685.png)




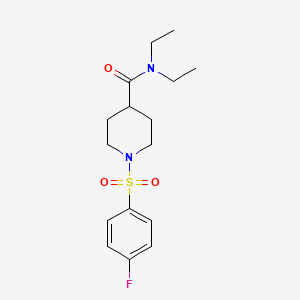


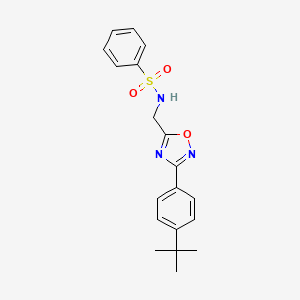
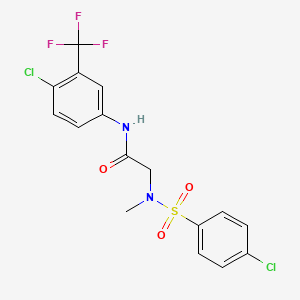
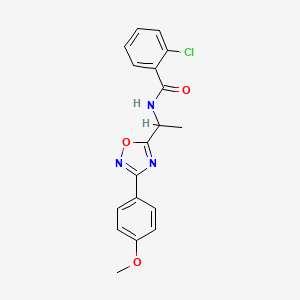
![2-[N-(2-phenylethyl)methanesulfonamido]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7708758.png)
